6,11-Di-O-acetylalbrassitriol
6,11-Di-O-acetylalbrassitriol
Brand Name:
Vulcanchem
CAS No.:
110538-20-0
VCID:
VC21224762
InChI:
InChI=1S/C19H30O5/c1-12-10-15(24-14(3)21)16-17(4,5)8-7-9-18(16,6)19(12,22)11-23-13(2)20/h10,15-16,22H,7-9,11H2,1-6H3
SMILES:
CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C
Molecular Formula:
C19H30O5
Molecular Weight:
338.4 g/mol
6,11-Di-O-acetylalbrassitriol
CAS No.: 110538-20-0
Cat. No.: VC21224762
Molecular Formula: C19H30O5
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110538-20-0 |
|---|---|
| Molecular Formula | C19H30O5 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | (4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl)methyl acetate |
| Standard InChI | InChI=1S/C19H30O5/c1-12-10-15(24-14(3)21)16-17(4,5)8-7-9-18(16,6)19(12,22)11-23-13(2)20/h10,15-16,22H,7-9,11H2,1-6H3 |
| Standard InChI Key | FFFMHWNOQJZHOI-UHFFFAOYSA-N |
| SMILES | CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C |
| Canonical SMILES | CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator